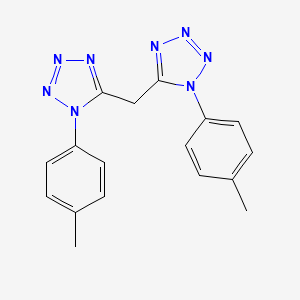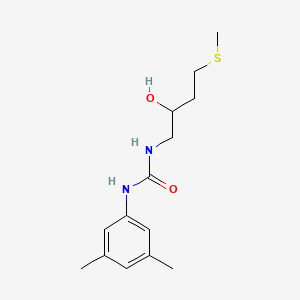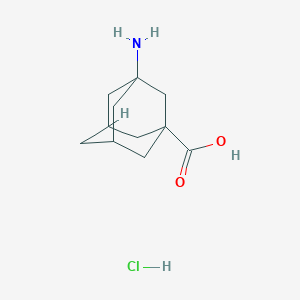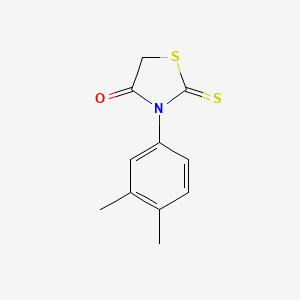
bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane” is a complex organic compound. It contains two tetrazole rings, which are five-membered rings containing four nitrogen atoms and one carbon atom. Each tetrazole ring is attached to a p-tolyl group, which is a toluene molecule with an additional functional group at the para position . The two tetrazole-p-tolyl units are then linked by a methane group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two tetrazole rings and two p-tolyl groups connected by a methane group. The tetrazole rings would contribute to the polarity of the molecule, while the p-tolyl groups would add bulkiness and hydrophobicity .Chemical Reactions Analysis
Tetrazole rings are known to participate in various chemical reactions, including substitution and addition reactions . The p-tolyl groups could also undergo reactions depending on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of the substituents on the tetrazole and p-tolyl groups .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis :
- Tang, Wang, Xu, Wang, Wang, and Yao (1998) reported the synthesis of bis(pyrazolyl)methane by reacting pyrazole with dibromomethane and further explored its reactions with metal carbonyls to yield various complexes (Tang et al., 1998).
Sensory Applications :
- He, Hu, Liu, Guo, Xu, and Shao (2006) demonstrated that oxidized bis(indolyl)methane acts as a selective colorimetric sensor for certain ions in different solvents, highlighting its potential in sensory applications (He et al., 2006).
Coordination Chemistry and Supramolecular Frameworks :
- Manzano, Jalón, Carrión, and Durá (2016) discussed the use of bis(pyrazol‐1‐yl)(pyridin‐x‐yl)methane ligands in forming a variety of complexes with transition metals, affecting the structures of cyclic dimers and polymers (Manzano et al., 2016).
Organometallic Chemistry :
- Zhao, Tang, Wang, and Cao (2003) synthesized new bis(pyrazol‐1‐yl)methane ligands and explored their reactivity with group 6 metal carbonyls, leading to various organometallic complexes (Zhao et al., 2003).
Crystal Engineering :
- Reger, Elgin, Semeniuc, Pellechia, and Smith (2005) incorporated the 1,8-naphthalimide group into bis(pyrazolyl)methane ligands, resulting in directionally ordered dimers in solution and solid states, useful in crystal engineering (Reger et al., 2005).
Polymer Chemistry :
- Herber, Hegner, Wolters, Siris, Wrobel, Hoffmann, Lochenie, Weber, Kuckling, and Herres‐Pawlis (2017) developed new bis(pyrazolyl)methane ligands and used them to synthesize iron(II) and zinc(II) complexes, which acted as catalysts in polymerization processes (Herber et al., 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(4-methylphenyl)-5-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c1-12-3-7-14(8-4-12)24-16(18-20-22-24)11-17-19-21-23-25(17)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLHDWLPSDAAIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CC3=NN=NN3C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide](/img/structure/B2393940.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2393941.png)


![3,3-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2393946.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-chloro-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2393947.png)
![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2393950.png)
![2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2393951.png)

![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2393955.png)
![benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate](/img/structure/B2393956.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2393957.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2393958.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2393959.png)